molecular formula C16H16FNO3 B5672964 2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B5672964
M. Wt: 289.30 g/mol
InChI Key: JCCWLNHICYTKAH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound that features a fluorophenoxy group and a methoxyphenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of 2-fluorophenol: This can be achieved by the fluorination of phenol using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Etherification: The 2-fluorophenol is then reacted with 2-bromoacetophenone in the presence of a base like potassium carbonate to form 2-(2-fluorophenoxy)acetophenone.

    Amidation: The final step involves the reaction of 2-(2-fluorophenoxy)acetophenone with 2-methoxybenzylamine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield the corresponding amine.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through halogen bonding, while the methoxyphenylmethyl group can provide additional hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-(2-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-(2-bromophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

Uniqueness

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-4-2-6-12(14)10-18-16(19)11-21-15-9-5-3-7-13(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCWLNHICYTKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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